molecular formula C13H11N3OS2 B14946931 5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B14946931
M. Wt: 289.4 g/mol
InChI Key: VKNRHWDSJYCUPH-UHFFFAOYSA-N
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Description

5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives .

Scientific Research Applications

5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to DNA damage and cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-7-hydroxy-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase I sets it apart from other similar compounds .

Properties

Molecular Formula

C13H11N3OS2

Molecular Weight

289.4 g/mol

IUPAC Name

5-ethyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H11N3OS2/c1-2-9-14-11-10(12(17)15-9)19-13(18)16(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15,17)

InChI Key

VKNRHWDSJYCUPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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